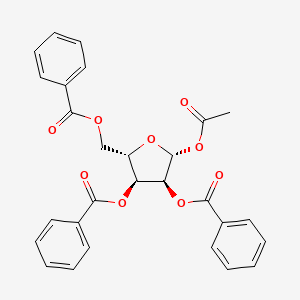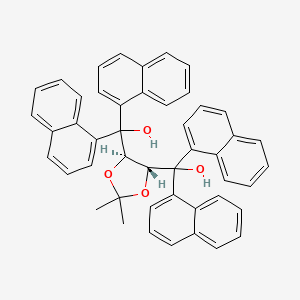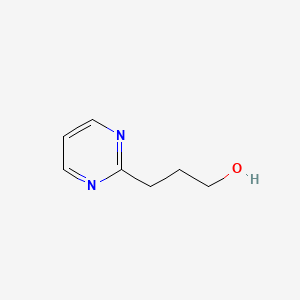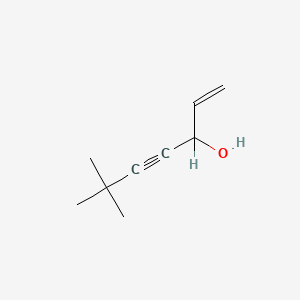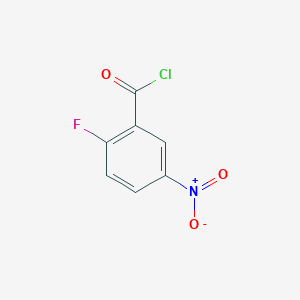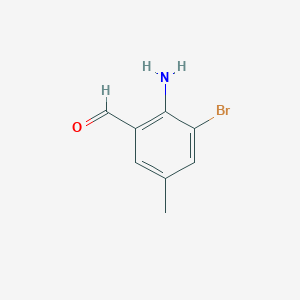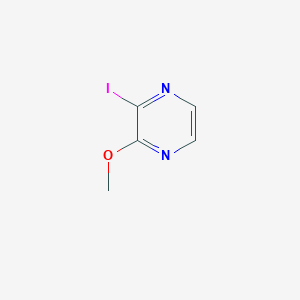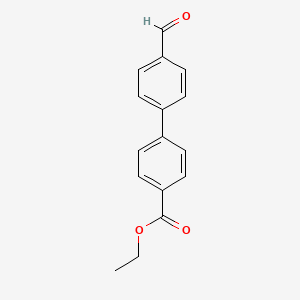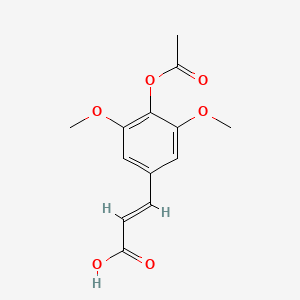![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid
概要
説明
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
作用機序
Target of Action
Thiazole derivatives have been found to interact with various biological targets
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid may have a similar mode of action.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Based on the reported activities of thiazole derivatives, it can be speculated that this compound may have potential analgesic and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid typically involves the reaction of thiazole derivatives with various reagents. One common method is the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and high yield. The use of automated systems and advanced catalysts can further optimize the production process .
化学反応の分析
Types of Reactions
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
科学的研究の応用
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid has a wide range of scientific research applications:
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole-2-carboxamide: Investigated for its antiviral and antifungal activities.
Uniqueness
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid is unique due to its specific substitution pattern, which enhances its stability and reactivity. This compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCETWEVGXCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505869 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78096-15-8 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

